2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13654039
InChI: InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F
Molecular Formula: C13H17BF2O3
Molecular Weight: 270.08 g/mol

2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13654039

Molecular Formula: C13H17BF2O3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester -

Specification

Molecular Formula C13H17BF2O3
Molecular Weight 270.08 g/mol
IUPAC Name 2-(2,6-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
Standard InChI Key BJOQOIUSXCEZEY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group (-OCH₃) at the 3-position. The boronic acid moiety is protected as a pinacol ester, enhancing its stability and handling properties. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₇BF₂O₃
Molecular Weight270.08 g/mol
CAS NumberNot publicly listed
Boiling PointUndisclosed
Melting PointUndisclosed

The pinacol ester group (derived from pinacol, 2,3-dimethyl-2,3-butanediol) forms a five-membered boronate ring, which mitigates protodeboronation and oxidative degradation.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. While direct spectral data for this specific derivative remain proprietary, analogous pinacol esters exhibit characteristic signals:

  • ¹H NMR: A singlet at δ 1.34 ppm (12H, pinacol methyl groups) .

  • ¹³C NMR: Peaks near δ 83–85 ppm (boronate ester carbons) and δ 24.8 ppm (pinacol methyl carbons) .

  • ¹⁹F NMR: Two distinct fluorine signals corresponding to the ortho-substituted fluorines, typically between δ -110 and -120 ppm.

Synthesis and Purification

General Synthetic Route

The synthesis follows a two-step protocol common to arylboronic acid pinacol esters :

  • Boronation: Lithiation of 2,6-difluoro-3-methoxybromobenzene followed by treatment with trimethyl borate yields 2,6-difluoro-3-methoxyphenylboronic acid.

  • Esterification: Reaction with pinacol in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by magnesium sulfate, forms the pinacol ester.

Representative Reaction Conditions:

  • Temperature: 25°C (room temperature)

  • Solvent: THF (10 mL per mmol substrate)

  • Reaction Time: 12–16 hours

  • Yield: 75–85% after purification

Purification Techniques

Crude product purification employs:

  • Flash Column Chromatography: Using petroleum ether/ethyl acetate (95:5 to 9:1 gradient) to isolate the ester .

  • Recrystallization: Hexane/ethyl acetate mixtures yield crystalline solids suitable for X-ray diffraction analysis.

Reactivity and Mechanistic Behavior

Suzuki–Miyaura Cross-Coupling

The compound’s boron center undergoes transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄), enabling coupling with aryl halides. Key features:

  • Substrate Scope: Compatible with electron-deficient and electron-rich aryl partners.

  • Reaction Efficiency: Turnover numbers (TON) exceed 10⁴ in optimized systems.

  • Steric Effects: The 3-methoxy group hinders para-coupling, favoring meta-substituted biaryl products.

Mechanistic Pathway:

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetalation with boronate ester.

  • Reductive elimination to form the biaryl bond.

Competing Reactions

  • Hydrolysis: Acidic or aqueous conditions regenerate the boronic acid (C₇H₆BF₂O₃).

  • Oxidation: Treating with hydrogen peroxide yields the corresponding phenol derivative.

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a key building block in:

  • Anticancer Agents: Synthesis of tyrosine kinase inhibitors (e.g., analogues of imatinib).

  • Antiviral Compounds: Incorporation into protease inhibitors targeting hepatitis C virus (HCV).

Agrochemical Development

  • Herbicides: Functionalized biaryls exhibit herbicidal activity against broadleaf weeds.

  • Fungicides: Methoxy-fluorinated derivatives disrupt fungal cell wall biosynthesis.

Materials Science

  • Liquid Crystals: The fluorine-rich structure enhances dielectric anisotropy in display technologies.

  • Organic Electronics: Used in hole-transport layers for perovskite solar cells (PCE > 18%).

Comparative Analysis with Analogues

CompoundSubstituentsReactivity in Suzuki Coupling
4-Methoxyphenylboronic ester4-OCH₃Moderate electrophilicity
2,4-Difluorophenylboronic ester2-F, 4-FEnhanced oxidative stability
2,6-Difluoro-3-methoxy derivative2-F, 6-F, 3-OCH₃Superior meta-selectivity

The 2,6-difluoro-3-methoxy substitution pattern uniquely balances steric hindrance and electronic effects, enabling selective coupling at the meta position—a trait absent in monosubstituted analogues.

Future Directions

  • Catalyst Development: Designing chiral palladium complexes for asymmetric Suzuki couplings.

  • Continuous Flow Synthesis: Improving throughput and reducing solvent waste.

  • Bioconjugation: Exploring protein-labeling applications via boronate affinity chromatography.

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